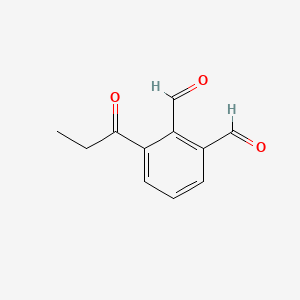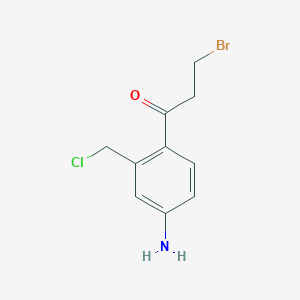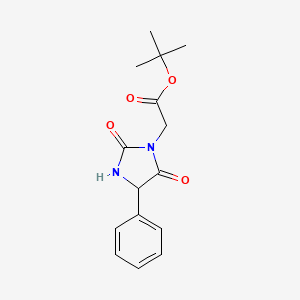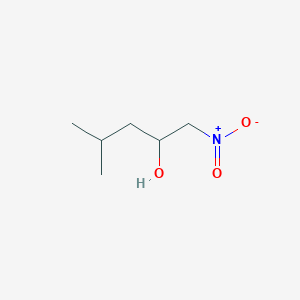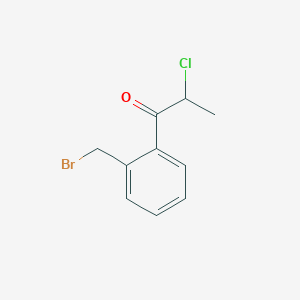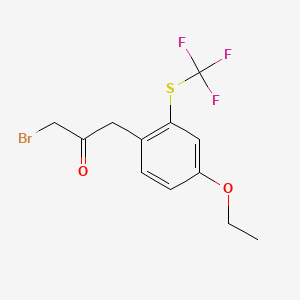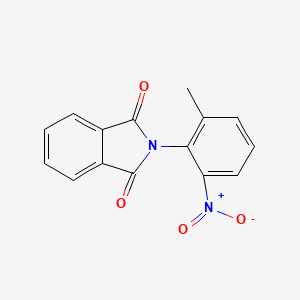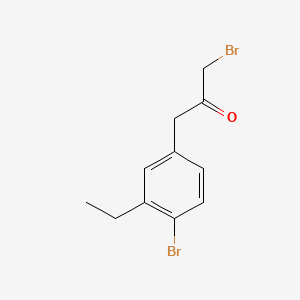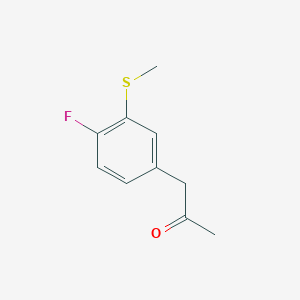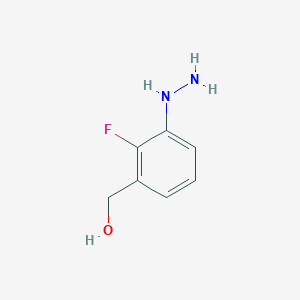
1-(2-Fluoro-3-(hydroxymethyl)phenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-3-(hydroxymethyl)phenyl)hydrazine is an organic compound with the molecular formula C7H9FN2O It is characterized by the presence of a fluoro group, a hydroxymethyl group, and a hydrazine moiety attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(2-Fluoro-3-(hydroxymethyl)phenyl)hydrazine typically involves the reaction of 2-fluoro-3-(hydroxymethyl)benzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
1-(2-Fluoro-3-(hydroxymethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The hydrazine moiety can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions, such as using sodium methoxide in methanol.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, and the reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-3-(hydroxymethyl)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Wirkmechanismus
The mechanism of action of 1-(2-Fluoro-3-(hydroxymethyl)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, inhibiting their function. The fluoro group can enhance the compound’s binding affinity to specific targets, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluoro-3-(hydroxymethyl)phenyl)hydrazine can be compared with similar compounds such as:
1-(2-Fluoro-3-(hydroxymethyl)phenyl)amine: Lacks the hydrazine moiety, resulting in different reactivity and biological activity.
1-(2-Fluoro-3-(hydroxymethyl)phenyl)hydrazone: Contains a hydrazone group instead of a hydrazine, leading to different chemical properties and applications.
2-Fluoro-3-(hydroxymethyl)benzaldehyde: Precursor in the synthesis of the hydrazine derivative, with distinct chemical behavior due to the aldehyde group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C7H9FN2O |
|---|---|
Molekulargewicht |
156.16 g/mol |
IUPAC-Name |
(2-fluoro-3-hydrazinylphenyl)methanol |
InChI |
InChI=1S/C7H9FN2O/c8-7-5(4-11)2-1-3-6(7)10-9/h1-3,10-11H,4,9H2 |
InChI-Schlüssel |
JPWLRJNHNBRESX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)NN)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



